N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide

Description

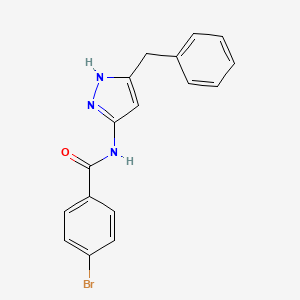

N-(5-Benzyl-1H-pyrazol-3-yl)-4-bromobenzamide is a benzamide derivative featuring a pyrazole core substituted with a benzyl group at the 5-position and a 4-bromobenzamide moiety at the 3-position.

Properties

CAS No. |

714230-87-2 |

|---|---|

Molecular Formula |

C17H14BrN3O |

Molecular Weight |

356.2 g/mol |

IUPAC Name |

N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide |

InChI |

InChI=1S/C17H14BrN3O/c18-14-8-6-13(7-9-14)17(22)19-16-11-15(20-21-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,19,20,21,22) |

InChI Key |

CLDIWHFPPVPSDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NN2)NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Bromobenzamide Formation: The final step involves the reaction of the benzylated pyrazole with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H16BrN3O

Molecular Weight: 350.22 g/mol

IUPAC Name: N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide

The compound features a pyrazole ring substituted with a benzyl group and a bromobenzamide moiety, which may enhance its biological activity by influencing molecular interactions.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in critical signaling pathways, such as cyclooxygenases (COX) and phosphodiesterases (PDE), which are linked to inflammation and pain management .

- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Antiviral Properties

The compound has shown promise in antiviral research, particularly against viruses that rely on specific enzymes for replication. Structural analogs have demonstrated efficacy in inhibiting viral replication by targeting viral polymerases, suggesting potential applications in treating viral infections .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Case Study 1: Anticancer Activity

In a study conducted on human colorectal carcinoma cell lines (HCT116), this compound exhibited significant cytotoxicity with an IC50 value of approximately 6 µM. The mechanism was attributed to the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key physicochemical and structural data for N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide and related compounds:

Key Observations:

- Melting Points: Pyrimidinone derivatives (e.g., 6j, 6k) exhibit higher melting points (220–332°C), likely due to hydrogen bonding from amide and pyrimidinone groups. In contrast, benzimidazole hybrid 32 melts at 151–153°C, reflecting reduced crystallinity from flexible substituents .

- The diazenyl group in 12c introduces conjugation, altering electronic properties .

- Spectroscopy : The amide C=O stretch in IR (~1660 cm⁻¹) is consistent across analogues. Aromatic proton shifts in 1H NMR (δ 7.0–8.1 ppm) vary with electron-withdrawing (e.g., bromo) or donating (e.g., hydroxyl) substituents .

Antimicrobial and Anticancer Potential

- Pyrimidinone Derivatives (6j, 6k): Demonstrated antibacterial activity, with 6k showing higher potency, possibly due to the (S)-aminopyrrolidinyl group enhancing membrane penetration .

- Pyrazole Derivatives (5e, 12c) : Compound 5e exhibited antimicrobial activity, while 12c 's diazenyl group may confer redox activity for targeting pathogens .

- Benzimidazole Hybrid (32): Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, suggesting immunomodulatory applications in cancer therapy .

- Thiourea-Benzamide Analogues : N-(Phenylcarbamothioyl)-4-bromobenzamide derivatives showed cytotoxicity against MCF-7 breast cancer cells, with docking studies implicating EGFR inhibition .

Enzyme Inhibition and Structural Insights

- Triazole-Thiazole Hybrid (1f) : Crystallographic data (CCDC 711849) revealed planar geometry, facilitating interactions with enzymatic active sites .

- Halogen Bonding : The 4-bromo substituent in the benzamide moiety engages in Type I/II halogen interactions, critical for crystal packing and target binding .

Biological Activity

N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of various substituents into the pyrazole structure can enhance its biological efficacy and selectivity. For instance, compounds containing a benzyl group at the 5-position and a bromobenzamide substituent exhibit promising pharmacological profiles.

Research indicates that pyrazole derivatives can modulate various biochemical pathways. This compound may exert its biological effects through:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in cancer proliferation and inflammatory processes.

- Modulation of Autophagy : Some studies suggest that related compounds can influence autophagic pathways, potentially leading to increased apoptosis in cancer cells under metabolic stress conditions .

- Interaction with Receptors : Pyrazole derivatives often interact with specific receptors or proteins, altering cellular signaling pathways that regulate cell growth and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown submicromolar antiproliferative activity against various cancer cell lines. These compounds can disrupt mTORC1 signaling pathways, which are crucial for cell growth and metabolism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MIA PaCa-2 | <0.1 | mTORC1 inhibition |

| Related Benzamides | MCF-7 | 0.08 | Autophagy modulation |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain compounds have shown inhibitory activity comparable to established anti-inflammatory drugs like dexamethasone .

| Compound | Cytokine Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | 76% TNF-α | Dexamethasone |

| 4-Bromo Derivative | 86% IL-6 | Dexamethasone |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds similar to this compound demonstrate significant inhibitory effects against various bacterial strains and fungi .

Case Studies

Case Study 1: Antiproliferative Effects

A study investigated the effects of this compound on pancreatic cancer cells (MIA PaCa-2). The compound was found to reduce cell viability significantly through mTORC1 pathway inhibition, suggesting potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of a related pyrazole derivative in a carrageenan-induced edema model. The compound exhibited comparable efficacy to indomethacin, demonstrating its potential for treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.